molecular formula C13H20Cl2N2O3 B1440390 [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride CAS No. 1185297-41-9

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride

Cat. No. B1440390
M. Wt: 323.21 g/mol
InChI Key: BUEZSFJOOSZPEN-UHFFFAOYSA-N
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Description

“[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride” is a compound that has been studied for its potential applications . It is a salt that can be obtained from the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphen-yl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex. In one of the salts formed during synthesis, a combination of four O—H O, four N—H O, one C—H O, and one C—H (arene) hydrogen bonds link the six independent components into complex sheets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 307.22 and a molecular formula of C13H20Cl2N2O2 . It is a solid at room temperature and is soluble in water .

Scientific Research Applications

    Crystallography and Supramolecular Chemistry

    • Summary of the application : This compound has been used in the synthesis and crystal structure analysis of new salts .
    • Methods of application : Co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts .
    • Results or outcomes : The study resulted in the formation of complex sheets within which the two piperazine rings, the two anions, and the two water molecules are related by an approximate, non-crystallographic translation along the b-axis direction .

Safety And Hazards

This compound is classified as an eye irritant under the GHS classification . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.2ClH/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZSFJOOSZPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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